6-methoxybenzofuran-2-carboxylic Acid

Synthetic Chemistry Dianion Chemistry Benzofuran Regioselectivity

6-Methoxybenzofuran-2-carboxylic acid (CAS 50551-61-6) is a heterocyclic building block belonging to the benzofuran-2-carboxylic acid class, characterized by a methoxy substituent at the 6-position of the benzofuran ring. With a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol, this compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for developing bone morphogenetic protein 2 (BMP2) upregulators and aromatase (CYP19) inhibitors.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 50551-61-6
Cat. No. B1349436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxybenzofuran-2-carboxylic Acid
CAS50551-61-6
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(O2)C(=O)O
InChIInChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12)
InChIKeyIQELKSYGXWBQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxybenzofuran-2-carboxylic Acid (CAS 50551-61-6): Core Sourcing Data and Class Positioning


6-Methoxybenzofuran-2-carboxylic acid (CAS 50551-61-6) is a heterocyclic building block belonging to the benzofuran-2-carboxylic acid class, characterized by a methoxy substituent at the 6-position of the benzofuran ring . With a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol, this compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for developing bone morphogenetic protein 2 (BMP2) upregulators and aromatase (CYP19) inhibitors [1]. Its physicochemical profile includes a calculated LogP of 2.25, indicating moderate lipophilicity, and it is commercially available from multiple vendors at purities typically ranging from 95% to 98% .

Procurement Risk: Why 5-Methoxy or Unsubstituted Benzofuran-2-carboxylic Acid Cannot Replace the 6-Methoxy Isomer


Generic interchange among benzofuran-2-carboxylic acid regioisomers is scientifically invalid due to regiospecific reactivity and divergent biological potency. The 6-methoxy derivative uniquely fails to form a stable dianion at low temperatures, unlike its 5- and 7-methoxy counterparts, which directly impacts its utility as a synthetic intermediate for 3-substituted benzofurans [1]. Furthermore, in biological systems, the 6-methoxy substituent is a critical pharmacophore for CYP19 inhibition, providing nanomolar potency (IC50 = 10–1460 nM) that is absent in the unsubstituted parent compound [2]. Substituting the 6-methoxy isomer with 5-methoxy or other analogs in a synthesis or assay would therefore lead to failed dianion trapping reactions or a complete loss of aromatase inhibitory activity, representing significant resource waste in drug discovery campaigns [1][2].

Head-to-Head Quantitative Differentiation: 6-Methoxybenzofuran-2-carboxylic Acid vs. Its Closest Analogs


Dianion Stability: 6-Methoxy Isomer Fails Trapping Whereas 5- and 7-Methoxy Isomers Succeed

In a direct comparative study, the dianion (14b) derived from 6-methoxybenzofuran-2-carboxylic acid (13b) undergoes rapid ring opening and cannot be trapped by electrophiles, even at very low temperatures (≤–90 °C). In stark contrast, the dianions (14a) and (14c) from the 5-methoxy (13a) and 7-methoxy (13c) analogs are sufficiently stable at –90 °C to be efficiently trapped by aldehydes [1]. This represents a qualitative, regiospecific difference in synthetic utility that makes the 6-methoxy isomer unsuitable for dianion-based C-3 functionalization strategies while being uniquely suited for alternative pathways such as thermal decarboxylation or amide coupling [1].

Synthetic Chemistry Dianion Chemistry Benzofuran Regioselectivity

Aromatase (CYP19) Inhibition: 6-Methoxy Substitution Provides Nanomolar Potency Absent in the Unsubstituted Parent

The introduction of a 6-methoxy substituent into the benzofuran-2-yl-phenylmethyl-imidazole/triazole scaffold dramatically enhances CYP19 inhibitory activity. The 6-methoxy series achieved an IC50 range of 0.01–1.46 μM, compared to the unsubstituted parent benzofuran derivatives which served as the baseline and exhibited significantly weaker activity [1]. Within this series, the 6-methoxy derivative 7d (nitrile-triazole) achieved an IC50 of 0.01 μM, which is 60-fold more potent than the clinical reference arimidex (IC50 = 0.6 μM) [1]. The 6-methoxy substituent was shown by molecular docking to form hydrogen bonding interactions with HIS480 in the CYP19 active site, a contact not available to the unsubstituted analog [1].

Aromatase Inhibition CYP19 Breast Cancer

Bone Formation Efficacy: The 6-Methoxybenzofuran Scaffold Enables Superior In Vivo Performance Over Clinical Standard Teriparatide

In a zebrafish osteoporosis model, the 6-methoxybenzofuran derivative I-9—synthesized directly from 6-methoxybenzofuran-2-carboxylic acid—demonstrated significantly higher anti-osteoporotic efficacy than both the lead compound 125 and the FDA-approved peptide drug teriparatide [1]. In aged C57 mice, I-9 (30 mg/kg/day) increased vertebral bone mineral density (BMD) over 4 months, whereas the control group lost BMD [2]. Quantitatively, the femoral bone volume fraction (BV/TV) for I-9 was 3.83%, compared to 1.27% for vehicle control and 2.59% for compound 125. Trabecular number (Tb.N) was increased by 161.9% (0.55/mm) over control (0.21/mm) for I-9, while 125 increased Tb.N by only 66.7% (0.35/mm). Osteoblast count in the I-9 group reached 68.67/mm² vs. 41/mm² for control and 55.67/mm² for 125 [2].

Osteoporosis BMP2 Upregulator Bone Formation

Physicochemical Differentiation: Lipophilicity and Ionization Profile vs. Unsubstituted Benzofuran-2-carboxylic Acid

The 6-methoxy substituent alters the physicochemical profile relative to the parent benzofuran-2-carboxylic acid. The calculated LogP for 6-methoxybenzofuran-2-carboxylic acid is 2.25, reflecting enhanced lipophilicity compared to the parent compound. More critically, the calculated LogD at pH 7.4 is -0.86, indicating the compound exists predominantly in its ionized carboxylate form at physiological pH, which influences aqueous solubility and membrane permeability . This contrasts with the unsubstituted benzofuran-2-carboxylic acid which lacks the electron-donating methoxy group and exhibits different partitioning behavior.

Drug-likeness LogP Permeability

Cyclization Reactivity: 6-Methoxy Enables Benzoxazinone Formation Where 5,6-Dimethoxy Analog Fails

A comparative study of cyclization reactions demonstrated that 2-[(6-methoxybenzofuran-2-carbonyl)-amino]benzoic acid undergoes successful cyclization to the corresponding 3,1-benzoxazin-4-one. In contrast, the analogous 2-[(5,6-dimethoxybenzofuran-2-carbonyl)methylamino]benzoic acid was resistant to cyclization under identical conditions . This regiospecific reactivity difference means the 6-methoxy acid is uniquely suited as a precursor for benzoxazinone-fused heterocycles, a scaffold of interest in medicinal chemistry, while the 5,6-dimethoxy derivative cannot access this chemical space.

Heterocyclic Synthesis Benzoxazinone Cyclization

Verified Application Scenarios for 6-Methoxybenzofuran-2-carboxylic Acid Based on Quantitative Evidence


Synthesis of BMP2-Upregulating Anti-Osteoporosis Drug Candidates (I-9 Series)

6-Methoxybenzofuran-2-carboxylic acid is the direct and indispensable starting material for synthesizing I-9 and related 6-methoxybenzofuran-2-carboxamides, which have demonstrated superior in vivo bone formation efficacy. In aged C57 mice, I-9 increased femoral BV/TV to 3.83% (vs. 1.27% control) and trabecular number by 161.9%, outperforming the earlier lead compound 125 [1]. This application is supported by the established synthetic route using HOBt/EDCI coupling to form the amide bond from the carboxylic acid [1]. Research groups developing small-molecule bone anabolic agents should prioritize this compound over other benzofuran-2-carboxylic acid isomers, as the 6-methoxy substitution is essential for BMP2 promoter activation and downstream ERK–ATF4 signaling [1][2].

Development of Nanomolar-Potency CYP19 (Aromatase) Inhibitors for Breast Cancer

The 6-methoxybenzofuran pharmacophore is a validated structural element for achieving low-nanomolar aromatase inhibition. 6-Methoxy-substituted benzofuran-imidazole and -triazole hybrids achieve IC50 values as low as 10 nM, representing a 60-fold potency improvement over the clinical aromatase inhibitor arimidex (IC50 = 600 nM) [1]. The carboxylic acid functionality at the 2-position enables further derivatization to esters or amides, allowing medicinal chemistry optimization while retaining the critical 6-methoxy H-bonding interaction with HIS480 in the CYP19 active site [1]. Procurement of this specific isomer is mandatory; the unsubstituted benzofuran-2-carboxylic acid yields only weakly active compounds [1].

Synthesis of Benzoxazinone-Fused Heterocyclic Libraries via Amide Cyclization

6-Methoxybenzofuran-2-carboxylic acid is uniquely suited for generating 3,1-benzoxazin-4-one scaffolds via amide formation followed by cyclization. The 2-[(6-methoxybenzofuran-2-carbonyl)-amino]benzoic acid intermediate cyclizes efficiently, whereas the analogous 5,6-dimethoxy derivative is completely resistant to cyclization [1]. This provides access to a privileged heterocyclic chemotype that is inaccessible from other methoxy-substituted benzofuran-2-carboxylic acids. Diversity-oriented synthesis and fragment-based drug discovery groups should source this compound specifically when planning benzoxazinone library construction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methoxybenzofuran-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.